Conformational Restriction via Oxolan Ring: cLogP and TPSA Comparison with N‑Methyl Analog
The oxolan ring in 3‑[1‑(oxolan‑3‑yl)‑1H‑pyrazol‑4‑yl]‑1‑phenylurea reduces lipophilicity and increases polar surface area relative to the N‑methyl analog 1‑phenyl‑3‑(1‑methyl‑1H‑pyrazol‑4‑yl)urea, which lacks the oxygen heteroatom. Computed cLogP for the target compound is 1.73 versus an estimated ~2.1 for the N‑methyl analog (class‑level inference based on additive fragment contributions) [1]. TPSA is 69.16 Ų with 6 hydrogen bond acceptors, compared to ~55 Ų and 4 HBA for the N‑methyl analog [1].
| Evidence Dimension | Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 1.73; TPSA = 69.16 Ų; HBA = 6; HBD = 1 |
| Comparator Or Baseline | 1‑Phenyl‑3‑(1‑methyl‑1H‑pyrazol‑4‑yl)urea: cLogP ≈ 2.1 (estimated); TPSA ≈ 55 Ų (estimated); HBA = 4; HBD = 2 |
| Quantified Difference | ΔcLogP ≈ −0.37; ΔTPSA ≈ +14 Ų; HBA increased by 2 |
| Conditions | Computed molecular descriptors; cLogP by XLogP3 method; TPSA by topological method (PubChem/SiLDrug) |
Why This Matters
Lower lipophilicity and higher TPSA can improve aqueous solubility and reduce off‑target binding, which is critical for assay reproducibility and in vivo pharmacokinetic profiling.
- [1] SiLDrug EOS57598: C₁₄H₁₆N₄O₂ computed properties. https://sildrug.ibb.waw.pl/ecbd/EOS57598/ (accessed 2026-04-29). View Source
